molecular formula C12H13N3OS B10890850 2-(1H-benzimidazol-2-ylsulfanyl)-N-(prop-2-en-1-yl)acetamide

2-(1H-benzimidazol-2-ylsulfanyl)-N-(prop-2-en-1-yl)acetamide

Cat. No.: B10890850
M. Wt: 247.32 g/mol
InChI Key: YBARVYXOBJEZNJ-UHFFFAOYSA-N
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Description

N~1~-ALLYL-2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)ACETAMIDE is a compound that belongs to the benzimidazole family. Benzimidazoles are organic heterocyclic compounds containing a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-ALLYL-2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)ACETAMIDE typically involves the reaction of benzimidazole derivatives with allyl halides under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N~1~-ALLYL-2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~1~-ALLYL-2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N1-ALLYL-2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-ALLYL-2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)ACETAMIDE is unique due to its allyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-prop-2-enylacetamide

InChI

InChI=1S/C12H13N3OS/c1-2-7-13-11(16)8-17-12-14-9-5-3-4-6-10(9)15-12/h2-6H,1,7-8H2,(H,13,16)(H,14,15)

InChI Key

YBARVYXOBJEZNJ-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)CSC1=NC2=CC=CC=C2N1

Origin of Product

United States

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